

JD-5037: A Peripherally Restricted Cannabinoid-1 Receptor Inverse Agonist

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Compound of Interest

Compound Name: JD-5037

Cat. No.: B608179

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Executive Summary

JD-5037 is a potent and highly selective, peripherally restricted cannabinoid-1 (CB1) receptor inverse agonist that has shown significant therapeutic potential in preclinical models for a range of metabolic and fibrotic diseases. By avoiding penetration of the blood-brain barrier, **JD-5037** is designed to circumvent the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 receptor antagonists. This document provides a comprehensive technical overview of **JD-5037**, including its pharmacological profile, preclinical efficacy and safety data, and the experimental methodologies used in its evaluation.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, and its dysregulation is implicated in obesity and related metabolic disorders. While global blockade of CB1 receptors has demonstrated therapeutic efficacy, centrally mediated adverse effects have limited this approach. **JD-5037** was developed as a peripherally restricted inverse agonist to selectively target peripheral CB1 receptors, thereby offering a potentially safer therapeutic window for conditions such as nonalcoholic steatohepatitis (NASH), liver fibrosis, and obesity.^{[1][2]}

Pharmacological Profile

JD-5037 is a synthetic, small molecule inverse agonist of the human CB1 receptor.^[3] Its chemical structure is designed to limit its ability to cross the blood-brain barrier.^[2]

Binding Affinity and Selectivity

JD-5037 demonstrates high-affinity binding to the CB1 receptor and significant selectivity over the CB2 receptor.

Parameter	Value	Species	Reference
Ki	0.35 nM	Not Specified	^[4]
IC50	1.5 nM	Not Specified	^[5]
Selectivity	>700-fold for CB1 over CB2	Not Specified	^{[4][6]}

Pharmacokinetics

Preclinical studies in rats and dogs have characterized the pharmacokinetic profile of **JD-5037**.

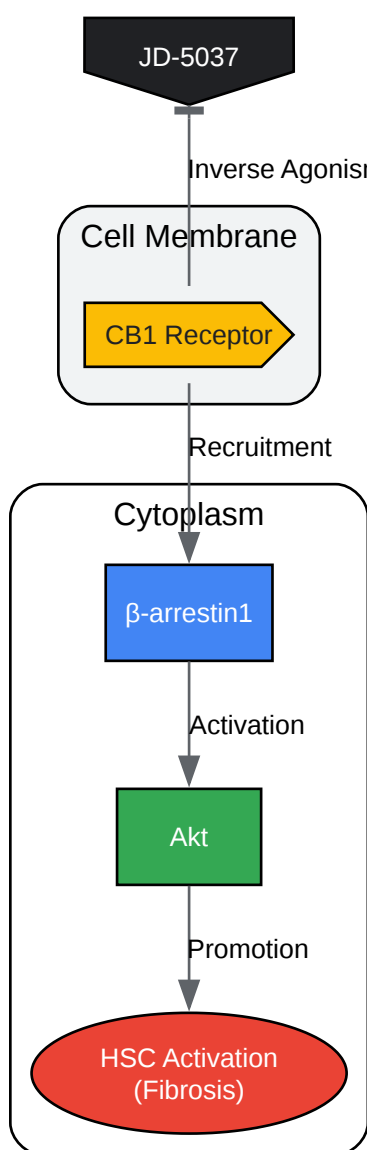
Species	Dose	Administration	Key Findings	Reference
Rats	10, 40, 150 mg/kg/day	Oral Gavage (34 days)	Non-linear kinetics at the highest dose (lower AUCs). Tmax: 4-12 hours.	^{[1][7]}
Beagle Dogs	5, 20, 75 mg/kg/day	Oral Gavage (28 days)	Non-linear kinetics at the highest dose. Food increases plasma AUC by ~4.5-fold.	^{[1][7]}

Mechanism of Action and Signaling Pathways

As an inverse agonist, **JD-5037** not only blocks the binding of endogenous cannabinoids but also reduces the constitutive activity of the CB1 receptor.[8] Its therapeutic effects in liver fibrosis are mediated through specific signaling pathways.

Attenuation of Liver Fibrosis

In models of liver fibrosis, **JD-5037** has been shown to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[9] This effect is mediated by the blockade of the CB1 receptor/ β -arrestin1/Akt signaling pathway.[9][10]

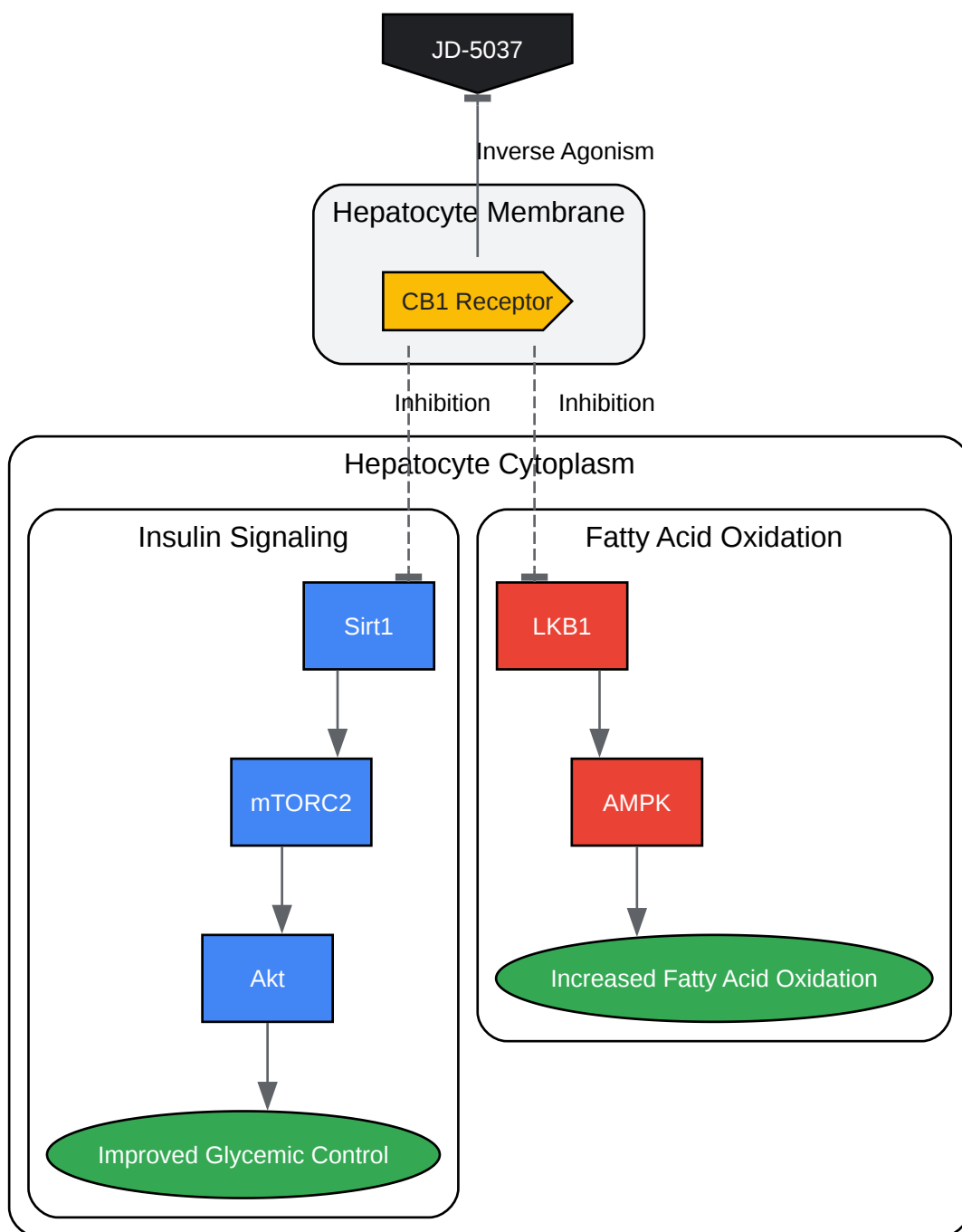


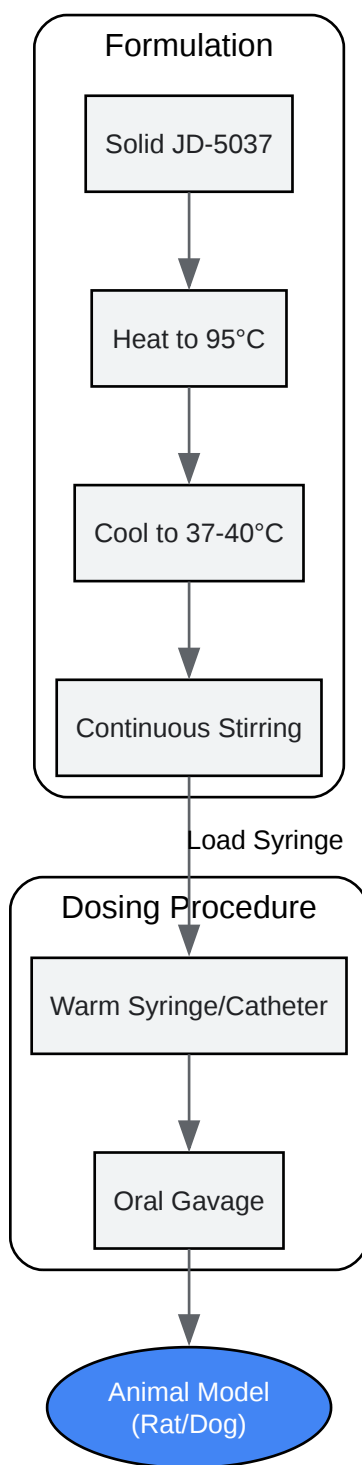
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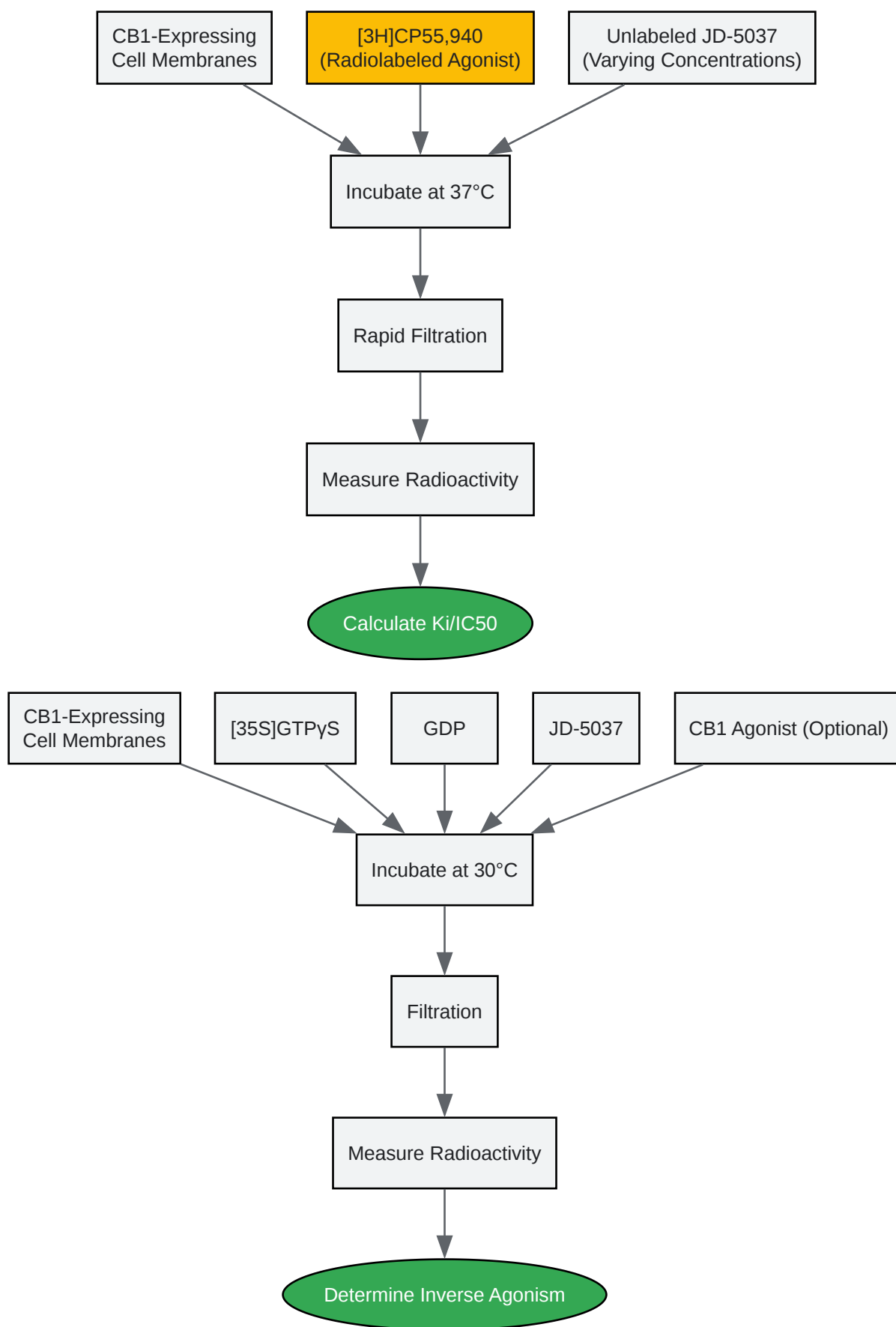
Caption: **JD-5037** signaling in hepatic stellate cells.

Improvement of Insulin Sensitivity

JD-5037 has also been demonstrated to improve glycemic control and increase fatty acid oxidation. These effects are mediated through two distinct hepatic signaling pathways: the Sirt1/mTORC2/Akt pathway, which improves insulin signaling, and the LKB1/AMPK pathway, which enhances fatty acid oxidation.[\[11\]](#)







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References

- 1. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JD5037 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/ β -arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/ β -arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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